4-((Oxetan-3-ylamino)methyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(oxetan-3-ylamino)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-5-9-1-3-10(4-2-9)6-13-11-7-14-8-11/h1-4,11,13H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIJJRRBQJJGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Oxetan 3 Ylamino Methyl Benzonitrile
Established Synthetic Routes and Reaction Pathways
The primary and most well-documented method for the synthesis of 4-((Oxetan-3-ylamino)methyl)benzonitrile is through reductive amination. This established route involves the reaction of 4-formylbenzonitrile with oxetan-3-amine in the presence of a suitable reducing agent.
A common procedure involves dissolving 4-formylbenzonitrile and oxetan-3-amine in a solvent such as dichloromethane (B109758). A reducing agent, typically sodium triacetoxyborohydride (B8407120), is then added to the mixture. The reaction is stirred at room temperature until completion, which is often monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The final product is then isolated and purified through standard work-up and chromatographic procedures.
Key Step Mechanisms in Compound Formation
The formation of this compound via reductive amination proceeds through a two-step mechanism within a single pot:
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (oxetan-3-amine) on the carbonyl carbon of the aldehyde (4-formylbenzonitrile). This is followed by the elimination of a water molecule to form a Schiff base, also known as an imine intermediate. This step is typically reversible and can be acid-catalyzed.
Reduction of the Imine: The newly formed imine is then reduced by the hydride-based reducing agent. Sodium triacetoxyborohydride is particularly effective as it is a mild and selective reducing agent, capable of reducing the imine in the presence of the unreacted aldehyde. The hydride attacks the electrophilic carbon of the imine, leading to the formation of the final secondary amine product.
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency of the reductive amination process can be significantly influenced by several factors. Optimization of these conditions is crucial for maximizing the yield and purity of this compound.
| Parameter | Condition | Effect on Yield and Selectivity |
| Reducing Agent | Sodium triacetoxyborohydride | Generally provides high yields and selectivity due to its mild nature. |
| Sodium borohydride | Can also be used, but may require pH control to prevent reduction of the aldehyde. | |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | An alternative that can be highly effective but may require specialized equipment. | |
| Solvent | Dichloromethane (DCM) | A common and effective solvent for this reaction. |
| 1,2-Dichloroethane (DCE) | Another suitable chlorinated solvent. | |
| Tetrahydrofuran (THF) | Can also be used, though reaction times may vary. | |
| Temperature | Room Temperature | Typically sufficient for the reaction to proceed to completion. |
| Stoichiometry | Slight excess of the amine and reducing agent | Can help to drive the reaction to completion and maximize the conversion of the aldehyde. |
Novel and Emerging Synthetic Approaches
While reductive amination is a robust method, researchers are continuously exploring more efficient and innovative synthetic strategies.
Catalytic Systems in the Synthesis of the Compound
The development of advanced catalytic systems offers another avenue for improving the synthesis of this compound. Catalytic reductive amination is a well-established field, and various catalysts, including those based on noble metals like palladium and platinum, as well as non-noble metals like nickel and cobalt, have been shown to be effective for similar transformations. acs.orgfrontiersin.org The use of a heterogeneous catalyst could simplify product purification and allow for catalyst recycling, enhancing the sustainability of the process. For instance, a packed-bed continuous-flow reactor with a suitable catalyst could enable a more efficient and scalable synthesis.
Green Chemistry Principles in Synthetic Development
The application of green chemistry principles is becoming increasingly important in modern organic synthesis. For the preparation of this compound, several green chemistry aspects can be considered to minimize the environmental impact.
Atom Economy: Reductive amination is inherently atom-economical as the majority of the atoms from the starting materials are incorporated into the final product. wikipedia.org One-pot reactions further enhance this by reducing the number of synthetic steps and purification stages. wikipedia.org
Use of Safer Solvents: While chlorinated solvents like dichloromethane are effective, their environmental and health impacts are a concern. Exploring greener solvent alternatives such as ethanol, 2-propanol, or even water, where feasible, would be a significant improvement.
Catalysis: The use of catalytic amounts of reagents is a core principle of green chemistry. Employing catalytic hydrogenation instead of stoichiometric hydride reagents would reduce waste. wikipedia.org Biocatalysts, such as imine reductases, offer a highly selective and environmentally benign alternative for the reduction step. wikipedia.org
Energy Efficiency: Conducting the reaction at ambient temperature, as is typical for reductive amination with sodium triacetoxyborohydride, contributes to the energy efficiency of the process.
By focusing on these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Solvent-Free and Alternative Solvent Methodologies
Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental impact. Modern approaches seek to minimize or eliminate their use through solvent-free reactions or the substitution of conventional solvents with greener alternatives.
In the context of synthesizing this compound, a key step is the formation of the secondary amine. This is typically achieved through reductive amination of 4-formylbenzonitrile with oxetan-3-amine. Solvent-free methodologies, such as grinding the reactants together, potentially with a solid catalyst, can be explored. Such reactions, conducted under neat conditions, can lead to higher efficiency and easier product purification. researchgate.net
Microwave irradiation is another powerful technique for conducting reactions under solvent-free conditions, often leading to excellent yields in significantly reduced timeframes. researchgate.netresearchgate.net The use of alternative, environmentally benign solvents like water, ionic liquids, or supercritical fluids also represents a viable strategy to reduce the environmental footprint of the synthesis.
Table 1: Comparison of Conventional vs. Alternative Solvent Approaches
| Parameter | Conventional Method (e.g., in Dichloromethane) | Solvent-Free / Alternative Solvent Method |
|---|---|---|
| Solvent Usage | High volume of volatile organic solvent | None or use of recyclable/biodegradable solvents |
| Waste Generation | Significant solvent waste requiring disposal | Minimal waste, primarily from byproducts |
| Work-up Procedure | Often requires liquid-liquid extraction and solvent evaporation | Simpler, may involve direct filtration or recrystallization |
| Environmental Impact | Higher (air pollution, hazardous waste) | Lower |
Microwave-Assisted Synthesis and Energy Efficiency
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering a more efficient means of energy transfer compared to conventional heating. nih.gov By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. mdpi.comarkat-usa.org
For the synthesis of this compound, microwave heating can be applied to the key bond-forming steps. This method often results in higher yields and improved product purity by minimizing the formation of thermal degradation byproducts. nih.gov The significant reduction in reaction time translates directly to lower energy consumption, making it a more energy-efficient and sustainable approach. nih.gov Studies on the synthesis of various heterocyclic compounds have shown that microwave conditions consistently outperform classical heating methods in terms of both reaction time and yield. nih.gov
Table 2: Energy and Time Efficiency: Microwave vs. Conventional Heating
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours (e.g., 8-16 hours) | Minutes (e.g., 5-30 minutes) mdpi.com |
| Energy Consumption | High, due to prolonged heating of the entire apparatus | Low, due to targeted heating and short duration |
| Yield | Moderate to Good | Often higher due to reduced side reactions mdpi.comarkat-usa.org |
| Process Control | Slower response to temperature changes | Precise and rapid temperature and pressure control |
Atom Economy and Waste Minimization Strategies
A core principle of green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Reactions with high atom economy are inherently less wasteful. primescholars.com Strategies to improve atom economy include designing syntheses that favor addition reactions over substitutions or eliminations and using catalytic reagents instead of stoichiometric ones. researchgate.net
A plausible synthesis of this compound involves the reductive amination of 4-formylbenzonitrile with oxetan-3-amine using a reducing agent like sodium borohydride. While effective, this step generates stoichiometric boron-containing byproducts, lowering the atom economy. An alternative with higher atom economy would be a direct catalytic reductive amination using molecular hydrogen (H₂) as the reductant, which produces only water as a byproduct.
Waste minimization is a broader concept that includes improving atom economy but also focuses on reducing solvent waste, eliminating hazardous reagents, and designing processes that are less energy-intensive. repec.org The goal is to prevent waste generation at its source rather than treating it after it has been created. repec.org
Table 3: Atom Economy Analysis of a Synthetic Step
| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
|---|---|---|---|---|
| Reductive Amination (with NaBH₄) | 4-formylbenzonitrile + Oxetan-3-amine + NaBH₄ | This compound | Borate salts, H₂O | Lower |
| Catalytic Hydrogenation | 4-formylbenzonitrile + Oxetan-3-amine + H₂ (catalyst) | This compound | H₂O | Significantly Higher |
Industrial Scale-Up and Process Optimization Considerations
Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces significant challenges. Process optimization is crucial to ensure the synthesis is safe, cost-effective, reproducible, and environmentally responsible. Key considerations include reaction kinetics, heat transfer, mass transport, and downstream processing. For benzonitrile (B105546) derivatives, industrial production often involves ammoxidation processes, which require careful control of reaction conditions to ensure high selectivity and avoid combustion. medcraveonline.com
Large-Scale Synthesis Methodologies and Automation
Large-scale synthesis is typically performed in batch reactors, where precise control over reaction parameters is maintained through automation. Automated systems monitor and adjust variables such as temperature, pressure, pH, and reactant addition rates in real-time. This ensures batch-to-batch consistency, maximizes product yield and purity, and enhances operational safety by minimizing manual intervention, especially when handling hazardous materials. europa.eu The development of robust and scalable catalysts is also a critical factor for the efficient large-scale production of benzonitriles. medcraveonline.com
Continuous Flow Chemistry Applications in Fine Chemical Production
Continuous flow chemistry is a paradigm shift from traditional batch processing and is increasingly adopted for the production of fine chemicals and pharmaceuticals. nih.gov In a flow system, reactants are continuously pumped through a network of tubes or microreactors where they mix and react. europa.eu This technology offers several advantages over batch synthesis:
Enhanced Safety: The small reactor volume significantly reduces the risk associated with highly exothermic reactions or the use of unstable intermediates. europa.eu
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heating and cooling, enabling precise temperature control and preventing the formation of hot spots. europa.eu
Scalability: Increasing production capacity is achieved by running the system for longer periods or by "scaling out" (running multiple reactors in parallel), which is often simpler than redesigning a large batch reactor. researchgate.net
Improved Product Quality: The precise control over reaction parameters leads to higher yields, better selectivity, and more consistent product quality. nih.gov
The synthesis of intermediates like this compound, which involves managing potentially exothermic steps and ensuring high purity, is an ideal candidate for implementation in a continuous flow system. nih.gov
Table 4: Comparison of Batch vs. Continuous Flow Processing
| Parameter | Batch Processing | Continuous Flow Chemistry |
|---|---|---|
| Scale-Up | Complex; requires reactor redesign, faces heat/mass transfer issues | Simpler; achieved by extending run time or parallelization researchgate.net |
| Safety | Higher risk due to large volumes of reagents and energy | Inherently safer due to small internal volumes europa.eu |
| Heat Transfer | Often inefficient, leading to temperature gradients | Highly efficient, allowing for precise temperature control europa.eu |
| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |
| Integration | Difficult to integrate synthesis and purification steps | Easily integrates reaction, work-up, and purification in-line |
Sophisticated Spectroscopic and Structural Elucidation of 4 Oxetan 3 Ylamino Methyl Benzonitrile
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) spectra, the electronic environment of each nucleus and their connectivity can be meticulously mapped.
Elucidation of Proton (¹H NMR) and Carbon (¹³C NMR) Environments
The ¹H NMR spectrum of 4-((Oxetan-3-ylamino)methyl)benzonitrile is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, and oxetane (B1205548) ring protons. The benzonitrile (B105546) ring protons are expected to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic methylene (B1212753) protons adjacent to the amino group would likely present as a singlet, while the protons of the oxetane ring would show more complex splitting patterns due to their diastereotopic nature and coupling with the methine proton. The methine proton on the oxetane ring is anticipated to be a multiplet due to coupling with the adjacent methylene protons.
The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The nitrile carbon is expected to have a characteristic chemical shift in the downfield region. The aromatic carbons will show distinct signals, with the ipso-carbons (those attached to the nitrile and the aminomethyl group) having unique chemical shifts. The benzylic carbon and the carbons of the oxetane ring are predicted to appear in the aliphatic region of the spectrum.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | d | 2H | Ar-H (ortho to CN) |
| ~7.45 | d | 2H | Ar-H (meta to CN) |
| ~4.60-4.70 | m | 2H | Oxetane-CH₂ |
| ~4.50-4.60 | m | 1H | Oxetane-CH |
| ~3.85 | s | 2H | Benzyl-CH₂ |
| ~3.60-3.70 | m | 2H | Oxetane-CH₂ |
| ~2.00 | br s | 1H | N-H |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ ppm) | Assignment |
| ~145.0 | Ar-C (ipso to CH₂NH) |
| ~132.5 | Ar-CH (ortho to CN) |
| ~129.0 | Ar-CH (meta to CN) |
| ~119.0 | C≡N |
| ~112.0 | Ar-C (ipso to CN) |
| ~75.0 | Oxetane-CH₂ |
| ~65.0 | Oxetane-CH |
| ~53.0 | Benzyl-CH₂ |
Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. Key expected correlations include the coupling between the aromatic protons on the benzonitrile ring and the intricate coupling network within the oxetane ring, specifically between the methine proton and the two sets of methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would be crucial for assigning the carbon signals of the aromatic CH groups, the benzylic methylene group, and the methine and methylene groups of the oxetane ring to their corresponding proton resonances.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is predicted to display several characteristic absorption bands. A sharp, intense band corresponding to the C≡N stretching vibration of the nitrile group is expected. The N-H stretching vibration of the secondary amine should appear as a moderate band. The aromatic C-H stretching vibrations will be observed at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the benzylic and oxetane methylene groups will be seen below 3000 cm⁻¹. The spectrum will also feature bands corresponding to aromatic C=C stretching, C-N stretching, and the characteristic C-O-C stretching of the oxetane ring.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950, ~2870 | Medium | Aliphatic C-H Stretch |
| ~2230 | Strong, Sharp | C≡N Stretch |
| ~1610, ~1500 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Medium | C-N Stretch |
| ~980 | Strong | Oxetane C-O-C Stretch |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. The C≡N stretching vibration is also expected to be a strong and sharp band in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. The symmetric stretching vibrations of the methylene groups are also anticipated to be more prominent in the Raman spectrum compared to their asymmetric counterparts.
Predicted FT-Raman Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Strong | Aromatic C-H Stretch |
| ~2940 | Strong | Aliphatic C-H Stretch |
| ~2230 | Strong, Sharp | C≡N Stretch |
| ~1615 | Very Strong | Aromatic C=C Stretch (ring breathing) |
| ~1000 | Medium | Aromatic ring breathing |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₂N₂O), the expected exact mass is approximately 188.0950 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 188 would be expected. The fragmentation of this molecule is likely to proceed through several characteristic pathways. A prominent fragmentation would be the cleavage of the C-N bond between the benzyl (B1604629) group and the amine, leading to the formation of a stable benzyl cation or a 4-cyanobenzyl cation at m/z 116. Another likely fragmentation pathway involves the cleavage of the oxetane ring. The loss of formaldehyde (B43269) (CH₂O) from the oxetane moiety is a common fragmentation for such rings. Alpha-cleavage adjacent to the nitrogen atom could also occur, leading to the loss of an oxetanyl radical.
Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion |
| 188 | [M]⁺˙ (Molecular Ion) |
| 116 | [C₈H₆N]⁺ (4-cyanobenzyl cation) |
| 72 | [C₄H₈NO]⁺ (Oxetan-3-ylamino cation) |
| 57 | [C₃H₅O]⁺ (Oxetanyl cation) |
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
While specific crystallographic data for the title compound is not available, analysis of structurally similar compounds allows for hypothetical postulation of its solid-state characteristics. For instance, studies on other benzonitrile derivatives reveal common packing motifs and intermolecular interactions that could be relevant. However, without experimental data, any discussion on the precise crystal system, space group, and unit cell dimensions of this compound remains speculative.
A future X-ray crystallographic analysis would be invaluable. It would confirm the connectivity and stereochemistry of the molecule. Furthermore, it would provide critical insights into the conformation of the flexible oxetane ring and the aminomethyl linker relative to the rigid benzonitrile group. This information is crucial for understanding the molecule's potential interactions in a biological or materials science context. The resulting data would also allow for the detailed characterization of any hydrogen bonding or other non-covalent interactions that dictate the crystal packing.
Computational Chemistry and Theoretical Investigations of 4 Oxetan 3 Ylamino Methyl Benzonitrile
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of organic compounds. A typical study would involve calculations using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Optimization of Molecular Conformations and Energetics
The first step in a computational study would be to perform a full geometry optimization of the 4-((Oxetan-3-ylamino)methyl)benzonitrile molecule. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure corresponds to the most stable conformation of the molecule in the gas phase. This analysis would reveal the spatial relationship between the benzonitrile (B105546) group, the methylamino linker, and the oxetane (B1205548) ring.
A hypothetical data table for optimized geometric parameters would resemble the following:
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C≡N | Value |
| C-C (ring) | Value | |
| C-CH2 | Value | |
| N-H | Value | |
| C-O (oxetane) | Value | |
| Bond Angle | C-C-C (ring) | Value |
| C-N-H | Value | |
| C-O-C (oxetane) | Value | |
| Dihedral Angle | C-C-N-H | Value |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large gap suggests high stability and low reactivity. The distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
A summary of these findings would typically be presented in a table:
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Site Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the oxetane ring, and positive potential around the amino hydrogen.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines intramolecular interactions, such as hyperconjugation, and quantifies the charge transfer between different parts of the molecule. This analysis can reveal the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals, which contributes to the stability of the molecule. For the target molecule, NBO analysis would elucidate the interactions between the benzonitrile moiety, the linker, and the oxetane ring.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Electron Delocalization Studies
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a measure of electron localization in a molecule. They are used to visualize and understand the nature of chemical bonds and lone pairs. For an aromatic system like the benzonitrile ring in this compound, ELF and LOL analyses would clearly show the delocalized π-electron system.
Theoretical Spectroscopic Parameter Prediction and Correlation with Experimental Data (e.g., NMR, IR, Raman)
Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental NMR spectra.
IR and Raman Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated using DFT. The calculated frequencies are often scaled by an empirical factor to better match experimental results. This analysis helps in the assignment of the vibrational modes of the molecule.
A hypothetical comparison of theoretical and experimental data would be presented as follows:
Table of Theoretical Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C≡N) | Value | Value | Nitrile stretch |
| ν(N-H) | Value | Value | Amine stretch |
Quantitative Structure-Activity Relationships (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling represents a key computational strategy in drug discovery for predicting the biological activity of chemical compounds based on their physicochemical properties and structural features. jocpr.comnih.gov While specific QSAR studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the application of QSAR methodologies can be projected based on studies of structurally analogous compounds, particularly those targeting enzymes like Monoamine Oxidase (MAO) or Lysine-Specific Demethylase 1 (LSD1). nih.govnih.govrjpbr.com These approaches are instrumental in optimizing lead compounds and designing new molecules with enhanced efficacy and better pharmacokinetic profiles. jocpr.com
A hypothetical QSAR study for a series of analogs of this compound would commence with the generation of a dataset of structurally related molecules with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition). mdpi.com For each molecule, a wide array of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and are broadly categorized as 1D, 2D, or 3D.
Key Molecular Descriptors for QSAR Modeling:
Constitutional Descriptors (1D): Molecular weight, count of specific atom types, number of rotatable bonds.
Topological Descriptors (2D): Connectivity indices that describe the adjacency and branching of atoms.
Geometrical Descriptors (3D): Molecular surface area, volume, and other shape-related indices.
Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polarizability, and dipole moment. nih.gov
Quantum Chemical Descriptors: Charges on individual atoms, HOMO/LUMO energies, and electrostatic potential maps.
Once the descriptors are calculated, a mathematical model is constructed to correlate these descriptors with the observed biological activity. mdpi.com Several statistical methods can be employed, ranging from multiple linear regression (MLR) to more complex machine learning algorithms. nih.govtandfonline.com
In the context of this compound analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be particularly insightful. acs.orgnih.gov These methods evaluate the steric and electrostatic fields surrounding the aligned molecules in 3D space. acs.org
CoMFA: Calculates steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecules and a probe atom on a 3D grid.
CoMSIA: In addition to steric and electrostatic fields, it calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed map of interaction requirements. nih.gov
The results of a CoMFA or CoMSIA study are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a contour map might suggest that increasing steric bulk in the region of the benzonitrile ring could enhance binding affinity, while a region of positive electrostatic potential near the oxetane oxygen might be favorable for interaction with a negatively charged residue in the enzyme's active site. nih.gov
The predictive power of any developed QSAR model must be rigorously validated. tandfonline.com This involves internal validation techniques like leave-one-out cross-validation (q²) and external validation using a test set of molecules that were not used in model generation (r²_pred). nih.govnih.gov A robust and predictive QSAR model can then be used for the virtual screening of new compound libraries and for the rational design of novel, more potent derivatives of this compound. nih.gov
To illustrate the application of QSAR, consider a hypothetical series of analogs based on the this compound scaffold. The goal is to develop a QSAR model that predicts their inhibitory activity against a target enzyme.
Interactive Data Table 1: Hypothetical Dataset for QSAR Analysis
This table shows a set of hypothetical analogs of this compound with their experimental biological activity and two calculated molecular descriptors.
| Compound ID | R-Group (Substitution on Phenyl Ring) | Experimental pIC50 | LogP (Lipophilicity) | Molecular Surface Area (Ų) |
| 1 | H (Parent Compound) | 6.5 | 1.8 | 210 |
| 2 | 2-Fluoro | 6.8 | 2.0 | 215 |
| 3 | 3-Chloro | 7.1 | 2.5 | 225 |
| 4 | 4-Methoxy | 6.3 | 1.7 | 228 |
| 5 | 3,4-Dichloro | 7.5 | 3.2 | 240 |
Using data like that presented above, a QSAR model could be generated. For example, a simple linear regression might yield an equation like:
pIC50 = 0.8 * LogP - 0.01 * Molecular Surface Area + 5.5
This equation would suggest that increasing lipophilicity (LogP) and decreasing molecular surface area could lead to higher inhibitory activity for this series of compounds.
Interactive Data Table 2: Statistical Validation of a Hypothetical 3D-QSAR Model
This table presents typical statistical parameters used to validate the robustness and predictive ability of a QSAR model, such as CoMFA or CoMSIA.
| Parameter | Description | Value |
| q² | Cross-validated correlation coefficient | 0.75 |
| r²_ncv | Non-cross-validated correlation coefficient | 0.92 |
| r²_pred | Predictive correlation coefficient for the external test set | 0.88 |
| F-statistic | Measure of the model's statistical significance | 120.5 |
| SEE | Standard Error of Estimate | 0.25 |
The high values for q², r²_ncv, and r²_pred in this hypothetical example would indicate a statistically robust model with strong predictive power, suitable for guiding further medicinal chemistry efforts. nih.govnih.gov
Chemical Reactivity and Derivatization Strategies for 4 Oxetan 3 Ylamino Methyl Benzonitrile
Amine Reactivity: Reductive Amination and Amide Couplings
The secondary amine in 4-((Oxetan-3-ylamino)methyl)benzonitrile serves as a key handle for introducing a variety of substituents through carbon-nitrogen bond-forming reactions. The most prominent of these transformations are reductive amination and amide coupling.
Reductive Amination: This reaction is a cornerstone in medicinal chemistry for the synthesis of complex amines. nih.gov The secondary amine of this compound can react with aldehydes or ketones to form an intermediate iminium ion, which is subsequently reduced in situ to yield a tertiary amine. This two-step, one-pot procedure is highly efficient. A range of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being common choices due to their mildness and selectivity. researchgate.net The choice of carbonyl compound dictates the nature of the newly introduced alkyl group, allowing for extensive diversification of the parent molecule.
Amide Couplings: The formation of an amide bond is one of the most fundamental transformations in organic synthesis. nih.govnih.gov The secondary amine of the title compound can be acylated by reacting with an activated carboxylic acid derivative, such as an acyl chloride, acid anhydride, or an ester. Alternatively, standard peptide coupling reagents (e.g., HATU, HOBt, EDC) can be used to facilitate the reaction between a carboxylic acid and the amine. These methods are broadly applicable and tolerate a wide range of functional groups, enabling the synthesis of a vast library of amide derivatives. nih.gov
| Reaction Type | Reactant | Typical Reagents | Product Type |
|---|---|---|---|
| Reductive Amination | Aldehyde (R-CHO) or Ketone (R-CO-R') | NaBH(OAc)3, NaBH3CN, Ti(OiPr)4 then NaBH4rsc.org | Tertiary Amine |
| Amide Coupling | Carboxylic Acid (R-COOH) | HATU, HOBt, EDC; or conversion to acyl chloride (SOCl2) | Amide |
| Sulfonamide Formation | Sulfonyl Chloride (R-SO2Cl) | Base (e.g., Triethylamine, Pyridine) | Sulfonamide |
| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K2CO3, Cs2CO3) | Tertiary Amine |
Nitrile Reactivity: Hydrolysis, Reduction, and Cyclization Pathways
The benzonitrile (B105546) group is a versatile functional group that can be transformed into several other important moieties. libretexts.orgchemistrysteps.com Its reactivity is characterized by the electrophilic nature of the carbon atom and the ability of the nitrogen to be protonated or coordinate to Lewis acids.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide. lumenlearning.com This transformation can be achieved under either acidic or basic aqueous conditions. libretexts.orgopenstax.org Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating attack by water. chemistrysteps.comlumenlearning.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under mild conditions. lumenlearning.comopenstax.org Base-catalyzed hydrolysis begins with the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon, ultimately yielding a carboxylate salt after workup. libretexts.orgopenstax.org
Reduction: The nitrile group is readily reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this transformation, converting the C≡N triple bond into a -CH2NH2 group. libretexts.orgchemistrysteps.com Other reagents, such as catalytic hydrogenation (e.g., H2/Raney Ni, H2/Pd), can also be employed, often offering greater selectivity in the presence of other reducible functional groups. researchgate.net Alternatively, using milder reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures allows for the partial reduction of the nitrile to an aldehyde after a hydrolytic workup. libretexts.org
Cyclization Pathways: The nitrile group can participate in cyclization reactions to form various heterocyclic systems. For instance, reaction with reagents like hydroxylamine (B1172632) can convert the nitrile to an N-hydroxyamidine. Intramolecular reactions, where a nucleophile elsewhere in the molecule attacks the nitrile carbon, can lead to the formation of five- or six-membered rings, a strategy often employed in the synthesis of complex heterocyclic scaffolds. nih.govbeilstein-journals.org
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Full Hydrolysis | H3O+ or NaOH(aq), heat savemyexams.com | Carboxylic Acid (-COOH) |
| Partial Hydrolysis | Mild H3O+ or H2O2/NaOH lumenlearning.com | Amide (-CONH2) |
| Reduction to Amine | LiAlH4; or H2, Raney Ni libretexts.orgresearchgate.net | Primary Amine (-CH2NH2) |
| Reduction to Aldehyde | DIBAL-H, then H3O+libretexts.org | Aldehyde (-CHO) |
| Reaction with Organometallics | Grignard Reagent (RMgX), then H3O+openstax.org | Ketone (-CO-R) |
Oxetane (B1205548) Ring Reactivity: Ring-Opening and Functionalization Reactions
The oxetane ring is a four-membered cyclic ether whose chemistry is dominated by ring-opening reactions driven by the relief of inherent ring strain. beilstein-journals.orgconnectjournals.com However, the stability of the oxetane moiety is generally greater than that of a three-membered epoxide ring. chemrxiv.org
Ring-Opening Reactions: The cleavage of the oxetane ring typically requires activation by a Lewis acid or Brønsted acid. beilstein-journals.orgresearchgate.net Once activated, the ring becomes susceptible to nucleophilic attack at one of the ring carbons. The regioselectivity of the attack depends on the substitution pattern of the oxetane and the nature of the nucleophile. For 3-substituted oxetanes like the one in the title compound, nucleophilic attack generally occurs at the less sterically hindered C2 or C4 positions, leading to the formation of a 1,3-difunctionalized propane (B168953) derivative. A wide range of nucleophiles, including halides, alcohols, thiols, and carbon nucleophiles, can be used to open the ring, providing access to a variety of functionalized products. researchgate.net It is important to note that harsh acidic conditions can lead to decomposition or polymerization. chemrxiv.orgnih.gov
Functionalization Reactions: While ring-opening is the most common reaction, functionalization of the oxetane ring without cleavage is also possible, though less common. These reactions typically involve the generation of a radical or an anion at a position adjacent to the ring, which can then be trapped by an electrophile. beilstein-journals.org
Aromatic Substitution Reactions on the Benzonitrile Ring
The benzonitrile ring can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents directly onto the aromatic core. masterorganicchemistry.comlibretexts.org The outcome of these reactions is governed by the directing effects of the two substituents already present on the ring: the cyano group (-CN) and the ((oxetan-3-ylamino)methyl) group.
The cyano group is a moderately deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance. Conversely, the alkylamino group is an activating, ortho-, para-directing group because the nitrogen lone pair can donate electron density to the ring.
In this compound, these two groups are para to each other. The directing effects are therefore synergistic. The activating alkylamino group directs incoming electrophiles to the positions ortho to it (positions 3 and 5), while the deactivating cyano group directs to these same positions (meta to the cyano group). Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the positions ortho to the ((oxetan-3-ylamino)methyl) group. libretexts.org
Synthesis of Structurally Related Derivatives and Analogs
The synthesis of derivatives and analogs of this compound can be achieved by leveraging the reactivity described in the preceding sections or by modifying the initial synthetic route.
Derivatization of the Core Structure:
Amine Modification: N-alkylation or N-acylation of the secondary amine provides a straightforward route to a wide range of derivatives.
Nitrile Transformation: Hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling with various amines, generates another large family of analogs. Alternatively, reduction of the nitrile to a primary amine provides a new site for further functionalization.
Aromatic Substitution: Introduction of substituents onto the benzonitrile ring via EAS creates analogs with modified electronic and steric properties.
Oxetane Ring Opening: Controlled, nucleophilic ring-opening of the oxetane moiety can produce linear derivatives with dual functionality. researchgate.net
Synthesis of Analogs from Alternative Building Blocks: Structurally related analogs can be synthesized by employing different starting materials. For example, beginning with substituted 4-formylbenzonitriles allows for the introduction of diversity on the aromatic ring. The central amine linkage can be formed via reductive amination between the aldehyde and various primary amines, including oxetan-3-amine or other cyclic or acyclic amines, to generate a broad scope of analogs. nih.govnih.gov
| Compound Name |
|---|
| This compound |
| Sodium triacetoxyborohydride |
| Sodium cyanoborohydride |
| Lithium aluminum hydride |
| Diisobutylaluminium hydride |
| Oxetan-3-amine |
| 4-formylbenzonitrile |
Applications of 4 Oxetan 3 Ylamino Methyl Benzonitrile in Complex Molecular Synthesis
Utilization as a Versatile Synthetic Building Block and Intermediate in Organic Chemistry
While specific documented examples of the use of 4-((Oxetan-3-ylamino)methyl)benzonitrile are not prevalent in the readily available scientific literature, its chemical structure suggests it is a highly versatile synthetic building block. The presence of multiple reactive sites—the aromatic nitrile, the secondary amine, and the oxetane (B1205548) moiety—allows for a wide range of chemical modifications.
The benzonitrile (B105546) group can undergo various transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form heterocyclic systems. The secondary amine can be acylated, alkylated, or used as a nucleophile in condensation reactions. The oxetane ring, a desirable feature in modern medicinal chemistry for its ability to improve physicochemical properties, can act as a stable polar motif or be opened under specific conditions to introduce further functionality.
These reactive handles can be addressed sequentially or in one-pot procedures, enabling the synthesis of a diverse array of more complex molecules. The interplay between these functional groups makes this compound a promising intermediate for the synthesis of novel organic compounds with potential applications in materials science and pharmaceuticals.
Integration into Heterocyclic Scaffolds (e.g., Benzimidazoles, Quinazolinones, Pyrimidones)
The structural components of this compound make it a plausible precursor for the synthesis of various medicinally important heterocyclic scaffolds.
Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a nitrile-containing compound. researchgate.net While direct synthesis from a benzonitrile is a common method, a potential synthetic route could involve the transformation of the nitrile group in this compound into a suitable functional group, such as an amidine or a carboxylic acid, which can then readily cyclize with an o-phenylenediamine derivative.
Quinazolinones: Quinazolinones are a significant class of fused heterocycles. ijprajournal.com A well-established method for their synthesis is the reaction of a 2-aminobenzonitrile (B23959) with an aldehyde or a carboxylic acid derivative. nih.gov In a hypothetical scenario, this compound could be modified to introduce an amino group at the ortho position of the nitrile. This hypothetical intermediate, 2-amino-4-((oxetan-3-ylamino)methyl)benzonitrile, could then serve as a key precursor for the synthesis of novel quinazolinone derivatives, as depicted in the following theoretical reaction scheme.
Table 1: Hypothetical Synthesis of a Quinazolinone Derivative
| Reactant A | Reactant B | Product | Reaction Type |
|---|---|---|---|
| 2-amino-4-((oxetan-3-ylamino)methyl)benzonitrile | Aldehyde (R-CHO) | 2-R-7-((Oxetan-3-ylamino)methyl)quinazolin-4(3H)-one | Condensation/Cyclization |
| 2-amino-4-((oxetan-3-ylamino)methyl)benzonitrile | Carboxylic Acid (R-COOH) | 2-R-7-((Oxetan-3-ylamino)methyl)quinazolin-4(3H)-one | Condensation/Cyclization |
Pyrimidones: The synthesis of pyrimidone rings can be achieved through various condensation reactions involving amidines and β-dicarbonyl compounds, or from nitriles. nih.govresearchgate.net The benzonitrile moiety of this compound could potentially be utilized in the construction of a pyrimidone ring fused to another heterocyclic system or as a substituent on a pyrimidone core. For instance, the nitrile could react with a suitable dinucleophile to form the pyrimidone ring.
Strategies for Constructing Diverse Chemical Libraries for Research
The concept of combinatorial chemistry revolves around the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. The structural features of this compound make it an excellent candidate for the construction of such libraries.
The secondary amine provides a convenient point for diversification. A wide array of commercially available carboxylic acids, sulfonyl chlorides, and isocyanates could be reacted with the amine to generate a library of amides, sulfonamides, and ureas, respectively. Furthermore, the nitrile group could be transformed into other functionalities, such as tetrazoles or amidines, which are common bioisosteres in medicinal chemistry, further expanding the chemical space of the library.
Table 2: Potential Library Generation from this compound
| Scaffold | Reaction Type | Reagent Class (R-X) | Resulting Functional Group |
|---|---|---|---|
| This compound | Acylation | Carboxylic Acids / Acyl Chlorides | Amide |
| This compound | Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| This compound | Urea Formation | Isocyanates | Urea |
| This compound | Tetrazole Formation | Sodium Azide | 5-substituted Tetrazole |
Role in Lead-Oriented Synthesis and Scaffold Diversification
Lead-oriented synthesis aims to create molecules with properties that are more likely to be successfully developed into drugs, such as lower molecular weight and hydrophobicity. The oxetane ring in this compound is a particularly attractive feature in this context. Oxetanes are known to improve aqueous solubility and metabolic stability, and can act as hydrogen bond acceptors, all of which are desirable properties in drug candidates.
Scaffold diversification, or scaffold hopping, is a strategy used in drug design to identify novel core structures with similar biological activity to a known lead compound but with a different chemical makeup, potentially leading to improved properties or novel intellectual property. The unique combination of the benzonitrile and the oxetane-containing side chain in this compound provides a novel scaffold that could be explored as a replacement for other known pharmacophores in drug discovery programs. For instance, the benzonitrile could serve as a bioisosteric replacement for a phenyl ring or other aromatic systems, while the oxetane-containing side chain could mimic the spatial and electronic properties of other functional groups.
While direct evidence is pending, the chemical nature of this compound strongly suggests its potential as a valuable and versatile tool in the synthesis of complex organic molecules and in the discovery of new therapeutic agents.
Future Perspectives and Challenges in the Research of 4 Oxetan 3 Ylamino Methyl Benzonitrile
Development of More Efficient, Sustainable, and Cost-Effective Synthetic Routes
The synthesis of oxetanes is fundamentally challenging due to the inherent ring strain in the four-membered ether, which makes cyclization processes kinetically slower compared to the formation of three-, five-, or six-membered rings. acs.orgbeilstein-journals.org Current research focuses on overcoming these hurdles to develop synthetic pathways that are not only high-yielding but also align with the principles of green and sustainable chemistry.
Future synthetic strategies for 4-((Oxetan-3-ylamino)methyl)benzonitrile and its analogs will likely concentrate on several key areas:
Catalytic Methods: Moving beyond stoichiometric reagents to catalytic systems can significantly improve atom economy and reduce waste. This includes exploring novel transition-metal-catalyzed C-O bond-forming cyclizations or O-H insertion reactions. beilstein-journals.orgbeilstein-journals.org
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters like temperature and time. This can be particularly beneficial for managing potentially unstable intermediates or exothermic reactions common in strained-ring synthesis.
Biocatalysis: The use of enzymes, or biocatalysis, presents a highly sustainable route for producing chiral oxetanes with high enantioselectivity. researchgate.net While the specific enzymes for many oxetane (B1205548) syntheses are still elusive, future research in protein engineering could unlock enzymatic pathways for key oxetane building blocks. researchgate.net
Alternative Starting Materials: Reducing costs involves sourcing cheaper and more abundant starting materials. Research into novel disconnections and pathways that avoid expensive or difficult-to-handle reagents is crucial for industrial-scale production. radtech.org The development of scalable, solvent-free melt syntheses for oxetane monomers is a promising direction. radtech.org
| Synthetic Strategy | Description | Advantages | Challenges for Future Development | Source |
|---|---|---|---|---|
| Intramolecular Williamson Etherification | A classical C-O bond-forming cyclization of a 1,3-halohydrin derivative, typically under basic conditions. | Well-established and widely used. | Requires strong bases; competing elimination reactions can lower yields. | acs.org |
| Paternò–Büchi Reaction | A [2+2] photocycloaddition between a carbonyl compound and an alkene to form the oxetane ring. | High atom economy and versatility. | Lack of selectivity (regio- and diastereoselectivity) for some substrates; scalability issues due to light dependence. | beilstein-journals.orgillinois.eduresearchgate.net |
| Epoxide Ring Expansion | Reaction of epoxides with sulfur ylides (Corey-Chaykovsky reaction) to expand the three-membered ring to a four-membered oxetane. | Allows for the synthesis of oxetanes that are otherwise difficult to form. | Requires stoichiometric use of ylide reagents. | illinois.eduacs.org |
| Enzymatic Catalysis | Use of enzymes to catalyze the formation of oxetane rings, often with high stereocontrol. | Environmentally friendly ("green"), highly selective, operates under mild conditions. | Limited number of known and characterized enzymes; substrate scope can be narrow. | researchgate.netontosight.ai |
Exploration of Novel Reactivity and Transformation Pathways for Derivatization
The structure of this compound offers multiple sites for chemical modification, making it a versatile building block. The inherent reactivity of the strained oxetane ring, combined with the functional handles of the amino and nitrile groups, opens up extensive possibilities for creating diverse chemical libraries. acs.org
Future research will likely explore:
Controlled Ring-Opening: The strain in the oxetane ring (approximately 25.5 kcal/mol) facilitates ring-opening reactions with various nucleophiles. acs.orgbeilstein-journals.org Developing selective catalytic systems to control this reactivity is a key goal. This allows the oxetane to serve as a latent 1,3-diol synthon, which can be unmasked under specific conditions to build more complex molecular architectures. nih.gov
Ring Expansion: Oxetanes can undergo ring expansion reactions to form larger heterocycles like tetrahydrofurans, which are common motifs in natural products. beilstein-journals.org Exploring novel catalysts and conditions for these transformations would add to the synthetic utility of the core structure.
Derivatization of the Side Chain: The secondary amine provides a reactive site for N-alkylation, N-acylation, and participation in cross-coupling reactions. The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing further points for diversification.
Intact Ring Functionalization: Advances have been made in the functionalization of the intact oxetane ring itself. nih.gov This includes developing methods for C-H functionalization or using pre-functionalized oxetane building blocks in coupling reactions to append new substituents directly to the heterocyclic core.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is an increasingly powerful tool for accelerating chemical research. For complex systems like strained heterocycles, predictive modeling can save significant time and resources by identifying promising reaction pathways and predicting potential challenges.
Future applications of computational modeling in the study of this compound include:
Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model reaction mechanisms, such as the ring-opening polymerization of oxetanes, and identify transition states and intermediates. rsc.org This understanding is crucial for optimizing reaction conditions and catalyst design.
Predicting Stability and Reactivity: Computational models can help predict the stability of novel oxetane derivatives under various conditions (e.g., acidic, basic). nih.gov This is particularly important because oxetane stability is highly dependent on its substitution pattern. nih.gov For instance, 3,3-disubstituted oxetanes are generally more stable than other substitution patterns. nih.gov
Virtual Screening: By modeling the interaction of different reagents and catalysts with the oxetane substrate, it is possible to virtually screen for the most effective synthetic conditions before undertaking experimental work.
Expansion of Applications in Material Science and Other Chemical Fields (e.g., polymer chemistry, photoactive materials)
While much of the focus on oxetanes has been in medicinal chemistry, their unique properties make them highly attractive for materials science. acs.orgresearchgate.net The parent compound, oxetane, can undergo cationic ring-opening polymerization to form polyoxetane (POX), an engineering polymer. rsc.orgwikipedia.org
Future research is expected to expand the applications of functionalized oxetanes like this compound into new domains:
Advanced Polymers: Incorporating functional groups into oxetane monomers allows for the synthesis of specialty polymers with tailored properties. The benzonitrile (B105546) group, for example, could influence the polymer's thermal stability, dielectric properties, or ability to coordinate with metal ions.
Photo-curable Materials: Oxetane-containing resins are used in high-performance photo-curing systems, such as inks, coatings, and adhesives, due to their high reactivity in photo-initiated cationic polymerization. radtech.orgrsc.orgradtech.org The development of new functional oxetane monomers is critical for creating materials with improved properties like lower viscosity, reduced shrinkage, and enhanced thermal stability. radtech.orgresearchgate.net
Peptidomimetics: Oxetane rings can be incorporated into peptide backbones as isosteres of carbonyl groups, leading to peptides with improved metabolic stability and altered conformations. acs.orgscispace.com
| Application Area | Role of the Oxetane Moiety | Potential Advantage | Source |
|---|---|---|---|
| Polymer Electrolytes | Forms the polymer backbone (polyoxetane). | Can host and transport ions (e.g., lithium ions) for battery applications. | acs.org |
| Photo-Curing Resins | Acts as a highly reactive monomer in cationic polymerization. | Fast curing speeds, low volatility, oxygen insensitivity, and good mechanical properties of the cured material. | rsc.orgradtech.orgresearchgate.net |
| Engineering Polymers | Provides a stable, polar backbone. | High chemical resistance, low water absorption, and high heat-distortion temperature (in specific derivatives). | wikipedia.org |
| Peptide Synthesis | Serves as a stable replacement for carbonyl groups or amino acid residues. | Increases resistance to enzymatic degradation and fine-tunes biological activity. | scispace.comacs.org |
Q & A
Q. What are the established synthetic routes for 4-((Oxetan-3-ylamino)methyl)benzonitrile, and what key reaction conditions must be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the oxetane-3-amine intermediate via cyclization of 3-amino-1-propanol derivatives under acidic conditions.
- Step 2 : Coupling the oxetane-3-amine with 4-(bromomethyl)benzonitrile via nucleophilic substitution. A base (e.g., triethylamine) is used to deprotonate the amine, enhancing reactivity .
- Critical Conditions : Temperature control (0–5°C) to minimize side reactions, inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric precision for high yield (>75%) .
Q. Which purification and analytical techniques are most effective for isolating and characterizing this compound?
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) achieves >95% purity .
-
Characterization :
Technique Key Data Purpose ¹H/¹³C NMR δ 7.6–7.8 ppm (aromatic H), δ 4.5–4.7 ppm (oxetane H) Confirms aromatic/oxetane structure IR ~2240 cm⁻¹ (C≡N stretch), ~3300 cm⁻¹ (N-H stretch) Validates nitrile and amine groups HPLC Retention time ~8.2 min (C18 column, 60% MeCN) Purity assessment
Q. How is the biological activity of this compound initially screened in academic research?
- In vitro assays :
- Target validation : Surface plasmon resonance (SPR) measures binding affinity (KD) to recombinant proteins .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for coupling steps enhance efficiency .
- Flow chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) and improve reproducibility .
- DoE (Design of Experiments) : Multi-variable analysis (temperature, solvent ratio, catalyst loading) identifies optimal conditions .
Q. How should researchers address contradictions in reported solubility or reactivity data?
- Controlled replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests).
- Advanced analytics : Use LC-MS to identify degradation products (e.g., hydrolysis of nitrile to amide) .
- Comparative studies : Benchmark against structurally similar compounds (e.g., 4-((azetidin-3-ylamino)methyl)benzonitrile) to isolate substituent effects .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
-
Analog synthesis : Modify substituents (e.g., oxetane → tetrahydrofuran) and compare bioactivity .
-
SAR Table :
Substituent Bioactivity (IC₅₀, µM) Key Finding Oxetane 0.8 ± 0.1 Optimal ring size for target binding Azetidine 2.3 ± 0.4 Reduced activity due to steric hindrance THF 5.6 ± 1.2 Poor solubility limits efficacy
Q. How does computational modeling guide mechanistic studies of this compound?
- Docking simulations : AutoDock Vina predicts binding poses in kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues) .
- MD simulations : GROMACS analyzes stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Machine learning (Random Forest) correlates molecular descriptors (logP, polar surface area) with activity .
Q. What are the stability challenges under physiological conditions, and how are they mitigated?
- Degradation pathways : Hydrolysis of nitrile to amide in aqueous media (t₁/₂ ~24h at pH 7.4) .
- Stabilization : Lyophilization with cryoprotectants (trehalose) or formulation in PEG-based matrices extends shelf life .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
